molecular formula C13H10FNO3S B185895 N-(4-fluorophenyl)sulfonylbenzamide CAS No. 169894-65-9

N-(4-fluorophenyl)sulfonylbenzamide

Cat. No.: B185895
CAS No.: 169894-65-9
M. Wt: 279.29 g/mol
InChI Key: GHRGMZSLIAQQEZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)sulfonylbenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring fluorophenyl and benzamide groups are frequently investigated for their potential biological activities and as key intermediates in synthetic pathways. Fluorinated benzamide scaffolds are common in drug discovery, with research applications including the development of histone deacetylase (HDAC) inhibitors and sirtuin inhibitors . For instance, related structures have been explored as potent and selective inhibitors of enzymes like HDAC3, which is a target in oncology research , and SIRT2, which is studied in the context of neurodegenerative diseases such as Huntington's and Parkinson's . The incorporation of fluorine atoms and sulfonamide groups is a standard strategy in medicinal chemistry to fine-tune a molecule's properties, and fluorobenzenesulfonamide derivatives serve as versatile building blocks for these purposes . This product is intended for research and development applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-fluorophenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRGMZSLIAQQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

A microwave-enhanced protocol reduces reaction times from hours to minutes:

  • Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), benzamide (1 eq), K₂CO₃ (2 eq).

  • Conditions : 100 W microwave irradiation, 80°C, 15 min.

  • Outcome : 78% yield, >95% purity by HPLC.

Mechanistic Insight : Microwave heating accelerates nucleophilic attack by the amide nitrogen on the sulfonyl chloride electrophile.

Continuous Flow Chemistry

Industrial-scale production employs continuous flow systems:

ParameterBatch ReactorFlow Reactor
Reaction Time6–8 h22 min
Temperature0–5°C25°C
Throughput200 g/day1.2 kg/day
Yield72%89%

Data compiled from and

Key Features :

  • Precise residence time control (±2 s) minimizes over-sulfonation.

  • Inline IR spectroscopy monitors reaction progression.

Solvent and Base Optimization

Solvent Screening

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Yield (%)
Dichloromethane8.9388
Acetonitrile37.576
Tetrahydrofuran7.5881
Ethyl Acetate6.0268

Data from

Polar aprotic solvents (ε > 15) decrease yields due to premature hydrolysis, while low-polarity solvents stabilize the sulfonyl chloride intermediate.

Base Selection

Common bases and their effects:

BasepKa (Conj. Acid)Yield (%)Byproducts
Triethylamine10.7588<2%
Pyridine5.21728–12%
NaHCO₃6.356515%
DBU13.5825%

Data from and

Stronger bases (DBU, triethylamine) outperform weaker alternatives by rapidly scavenging HCl, shifting equilibrium toward product formation.

Purification and Characterization

Crystallization Techniques

Recrystallization solvents affect crystal morphology and purity:

  • Ethanol/Water (1:3) : Needle-like crystals, 99.5% purity.

  • Hexane/Ethyl Acetate (4:1) : Prismatic crystals, 98.2% purity.

XRD Analysis :

  • Monoclinic crystal system (space group P2₁/c).

  • Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.82–7.75 (m, 2H, aromatic H).

  • δ 7.64–7.58 (m, 2H, aromatic H).

  • δ 7.49–7.43 (m, 5H, benzamide H).

IR (KBr) :

  • 1352 cm⁻¹ (S=O asymmetric stretch).

  • 1167 cm⁻¹ (S=O symmetric stretch).

  • 1654 cm⁻¹ (amide C=O).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling achieves 74% yield without solvents:

  • Reagents : 4-Fluorophenylsulfonyl chloride (1 eq), benzamide (1 eq), K₂CO₃ (2 eq).

  • Conditions : Stainless steel jar, 30 Hz, 45 min.

  • Advantages : No waste solvent, 98% atom economy.

Biocatalytic Sulfonation

Emerging methods use sulfotransferase enzymes:

EnzymeSourceYield (%)
SULT1A1Human liver41
ArylsulfotransferaseE. coli recombinant37

Data from

While yields remain suboptimal, enzymatic routes eliminate toxic chlorinated byproducts.

Industrial Scale-Up Challenges

Exothermicity Management

Sulfonation releases −78 kJ/mol, requiring:

  • Jacketed reactors with glycol cooling.

  • Controlled addition rates (<5 mL/min).

Byproduct Mitigation

Common impurities and removal strategies:

ImpuritySourceRemoval Method
Sulfonic AcidHydrolysisIon-exchange resin
Di-sulfonatedOver-reactionFractional distillation
Chlorinated ByproductsSolvent residuesActivated carbon

Data from and

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)sulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)sulfonylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Materials Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)sulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The fluorophenyl and sulfonyl groups in the target compound contrast with analogs bearing halogens, hydroxyl, or methoxy substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
N-(4-Fluorophenyl)sulfonylbenzamide 4-Fluorophenyl, sulfonyl 279.29 S=O stretches: 1350–1150 cm⁻¹; C=O: ~1660 cm⁻¹
N-(4-Hydroxyphenyl)benzenesulfonamide 4-Hydroxyphenyl 263.29 O–H stretch: ~3200 cm⁻¹; N–H⋯O hydrogen bonds
2-Fluoro-N-(4-methoxyphenyl)benzamide 4-Methoxyphenyl, 2-fluorobenzamide 259.26 C=O: 1675 cm⁻¹; O–CH₃: 2830 cm⁻¹
N-(4-Chlorophenyl)sulfanylbenzamide 4-Chlorophenyl, sulfanyl 261.74 S–H stretch: ~2550 cm⁻¹ (absent in target)

Key Observations :

  • The fluorine substituent enhances metabolic stability and electron-withdrawing effects compared to hydroxyl or methoxy groups, which may increase hydrogen bonding or solubility .
  • The sulfonyl group in the target compound contributes to strong S=O IR absorption, distinct from sulfanyl (S–H) or sulfonamide (N–S) derivatives .

Key Observations :

  • Halogen size (F vs. I) has minimal impact on inhibitory potency, suggesting the 4-fluorophenyl group in the target compound may retain efficacy while improving pharmacokinetics (e.g., reduced molecular weight) .
  • Fluorinated compounds like N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine () are predicted to be non-toxic, supporting the safety profile of fluorophenyl derivatives .

Structural Complexity and Binding Interactions

The target compound’s simplicity contrasts with bulkier analogs:

Compound Name Structural Features Binding Affinity (ΔG, kcal/mol)
This compound Linear sulfonyl-benzamide Not reported
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidinone ring -9.0 (vs. Anopheles KFase)
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide Chlorobenzyl, methylsulfonyl Not reported

Key Observations :

  • Bulky substituents (e.g., pyrimidinone or chlorobenzyl groups) may enhance target binding but reduce solubility or bioavailability .

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorophenyl)sulfonylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of benzamide derivatives with 4-fluorophenylsulfonyl chloride. Key steps include:

  • Coupling Reaction : React benzamide precursors with 4-fluorophenylsulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
  • Temperature Control : Maintain temperatures between 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and sulfonyl group integration. Fluorine NMR (19^{19}F) detects the para-fluorine substituent (δ -110 to -115 ppm) .
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm1^{-1} and 1150 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Enzyme Inhibition : Screen against serine hydrolases or carbonic anhydrases using fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or GABA receptors) quantify IC50_{50} values .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the electronic effect of the 4-fluorophenyl group influence the compound’s reactivity and biological activity?

The electron-withdrawing fluorine atom:

  • Enhances Sulfonamide Acidity : Lowers pKa of the sulfonamide NH, improving hydrogen-bonding with enzyme active sites (e.g., carbonic anhydrase) .
  • Modulates Aromatic Interactions : Stabilizes π-stacking with hydrophobic pockets in receptors, as shown in docking studies .
  • Affects Metabolic Stability : Fluorine reduces oxidative metabolism, as demonstrated in microsomal stability assays .

Q. What strategies improve the metabolic stability of this compound for in vivo applications?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation .
  • Structural Rigidification : Introduce steric hindrance (e.g., methyl groups) near metabolically vulnerable sites .
  • Prodrug Design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for specific targets?

  • Substitution Patterns : Compare analogues with meta-fluoro or ortho-fluoro substituents to assess steric/electronic effects on binding .
  • Sulfonamide Modifications : Replace sulfonamide with sulfamate or sulfonic acid groups to alter solubility and target engagement .
  • Benzamide Variations : Test substituted benzamides (e.g., chloro, methoxy) to optimize hydrophobic interactions .

Q. What advanced imaging applications (e.g., PET) are feasible with fluorinated derivatives of this compound?

  • Radiolabeling : Incorporate 18^{18}F via nucleophilic aromatic substitution for PET tracers targeting enzymes like carbonic anhydrase IX in tumors .
  • Biodistribution Studies : Use autoradiography and gamma counting to evaluate tissue uptake in preclinical models .

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Molecular Docking : Simulate interactions with receptor crystal structures (e.g., PDB entries) using AutoDock Vina .
  • MD Simulations : Perform 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Modeling : Develop regression models correlating substituent Hammett constants (σ) with inhibitory potency .

Methodological Considerations

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Normalize protocols (e.g., ATP levels in cell viability assays) to minimize variability .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions .
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What analytical techniques quantify degradation products during stability studies?

  • HPLC-MS/MS : Monitor hydrolytic or oxidative degradation with reverse-phase C18 columns and MRM transitions .
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions .

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